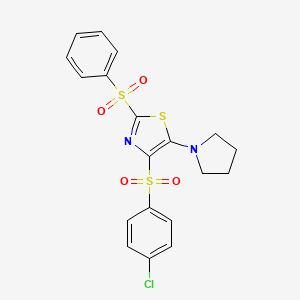
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole, or 2-B4C5P-1,3-T, is a novel small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound composed of a thiazole ring, two benzene rings, and a pyrrolidine ring. The compound was first synthesized in 2017 and has since been studied for its potential therapeutic and research applications.
Applications De Recherche Scientifique
2-B4C5P-1,3-T has been studied for its potential applications in various scientific research areas. It has been investigated as a potential inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). It has also been studied for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer’s disease.
Mécanisme D'action
2-B4C5P-1,3-T has been shown to act as an inhibitor of NOS, which is involved in the production of nitric oxide (NO). By blocking the production of NO, 2-B4C5P-1,3-T has the potential to reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, 2-B4C5P-1,3-T may be able to reduce the symptoms of Alzheimer’s disease.
Biochemical and Physiological Effects
2-B4C5P-1,3-T has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO), which can reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which can reduce the symptoms of Alzheimer’s disease. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, which may protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-B4C5P-1,3-T has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects are relatively weak, which can make it difficult to detect in experiments.
Orientations Futures
There are many potential future directions for the research and development of 2-B4C5P-1,3-T. One potential direction is the investigation of its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-apoptotic agent. Finally, further research could be conducted to explore its potential use in cancer therapy, as an inhibitor of NOS and/or other enzymes involved in the growth of cancer cells.
Méthodes De Synthèse
2-B4C5P-1,3-T is typically synthesized via a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chlorobenzenesulfonyl-5-pyrrolidin-1-yl-1,3-thiazole. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 2-B4C5P-1,3-T.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-14-8-10-16(11-9-14)28(23,24)17-18(22-12-4-5-13-22)27-19(21-17)29(25,26)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAKTJWICXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-YL)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)